1-(2-phenoxyethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole
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Overview
Description
1-(2-Phenoxyethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f][1,3]benzimidazole is a heterocyclic compound that features a benzimidazole core fused with a dioxane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-phenoxyethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f][1,3]benzimidazole typically involves the condensation of ortho-phenylenediamine with appropriate aldehydes or ketones under mild conditions. One common method involves the use of sodium metabisulphite as an oxidizing agent in a solvent mixture . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for higher yields and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2-Phenoxyethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f][1,3]benzimidazole undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
1-(2-Phenoxyethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f][1,3]benzimidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(2-phenoxyethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f][1,3]benzimidazole involves its interaction with specific molecular targets and pathways. For instance, in cancer therapy, it may inhibit the proliferation of cancer cells by interfering with DNA synthesis or inducing apoptosis . The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methoxyethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f][1,3]benzimidazole
- 1-(2-Phenoxyethyl)-3,3-dialkyl-3,4-dihydroisoquinolines
- 2,3,9,10-Tetrahydro-8H-[1,4]dioxino[2,3-f][1,3]thiazino[3,2-a]benzimidazolium salts .
Uniqueness
1-(2-Phenoxyethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f][1,3]benzimidazole is unique due to its specific structural features, which include a fused dioxane ring and a phenoxyethyl group. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C17H16N2O3 |
---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
3-(2-phenoxyethyl)-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazole |
InChI |
InChI=1S/C17H16N2O3/c1-2-4-13(5-3-1)20-7-6-19-12-18-14-10-16-17(11-15(14)19)22-9-8-21-16/h1-5,10-12H,6-9H2 |
InChI Key |
WWAAHNBADBLPIE-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)N(C=N3)CCOC4=CC=CC=C4 |
Origin of Product |
United States |
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